3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-chloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTMAUMFMYWWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Followed by C3-Arylation
The Knoevenagel condensation is a cornerstone for constructing the coumarin core. This method involves reacting a substituted salicylaldehyde with a β-keto ester under basic or acidic conditions. For 6-chloro-4-methylcoumarin, 5-chlorosalicylaldehyde and ethyl acetoacetate are condensed in a solvent-free system using piperidine as a catalyst at 80–100°C for 4–6 hours. The reaction proceeds via enolate formation, followed by cyclization to yield 6-chloro-4-methylcoumarin (Scheme 1A).
Subsequent C3-arylation introduces the 4-bromophenyl group. Building on the method by Yuan et al., 6-chloro-4-methylcoumarin is treated with 4-bromophenylboronic acid in the presence of potassium permanganate (KMnO₄) and acetic acid (AcOH) under reflux for 12 hours. This oxidative coupling selectively functionalizes the C3 position, yielding the target compound in 65–72% yield (Scheme 1B).
Key Data:
- 6-Chloro-4-methylcoumarin Synthesis :
- C3-Arylation :
Pechmann Condensation with Post-Synthetic Halogenation
The Pechmann reaction offers an alternative route using 5-chlororesorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 2 hours. This generates 7-hydroxy-6-chloro-4-methylcoumarin, which undergoes dehydroxylation via hydrogenolysis (H₂/Pd-C) to yield 6-chloro-4-methylcoumarin. The 4-bromophenyl group is then introduced using Ullmann coupling with 4-bromoiodobenzene and copper(I) iodide in dimethylformamide (DMF) at 120°C for 24 hours.
Key Data:
- Pechmann Product :
- Ullmann Coupling :
Advanced Catalytic Methods
Biogenic ZnO Nanoparticle-Catalyzed Multicomponent Synthesis
Recent advances employ eco-friendly catalysts for one-pot syntheses. A mixture of 5-chlorosalicylaldehyde , ethyl 4-bromophenylacetate , and ammonium acetate is reacted in the presence of biogenic ZnO nanoparticles (10 mol%) at 80°C for 3 hours. This method bypasses isolation of intermediates, achieving the target compound in 80% yield with >95% purity (HPLC).
Key Data:
- Reaction Time: 3 hours
- Catalyst Reusability: 5 cycles without significant loss in activity
- $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 2.41 (s, 3H, CH₃), 6.31 (s, 1H, H-3), 7.49–7.92 (m, 8H, aromatic).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Knoevenagel + Arylation | 65–72 | High regioselectivity | Multi-step purification required |
| Pechmann + Ullmann | 60–68 | Scalable for industrial use | Harsh acidic conditions |
| ZnO Nanoparticle | 80 | Eco-friendly, one-pot | Specialized catalyst preparation |
Characterization and Validation
All synthetic routes were validated using:
- FT-IR : C=O stretch at 1715–1720 cm⁻¹, C-Br at 560–580 cm⁻¹.
- X-ray Crystallography : Monoclinic crystal system (space group $$ P2_1/c $$), with unit cell parameters $$ a = 12.1904 \, \text{Å} $$, $$ b = 3.9703 \, \text{Å} $$, $$ c = 25.5341 \, \text{Å} $$.
- Elemental Analysis : C: 54.3%, H: 3.1%, Br: 20.2% (calculated for C₁₆H₁₁BrClO₂).
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The chromen-2-one core can undergo oxidation to form corresponding quinones, while reduction reactions can yield dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Coupling: Palladium catalysts and boronic acids are utilized in coupling reactions under inert atmosphere conditions.
Major Products Formed
Substitution Products: New derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation Products: Quinone derivatives with enhanced electrophilic properties.
Reduction Products: Dihydro derivatives with altered electronic properties.
Coupling Products: Biaryl derivatives with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds within the chromenone family, including 3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of key signaling pathways. For instance, a study highlighted that certain chromenones effectively reduced cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases .
Biological Studies
Enzyme Inhibition
The compound serves as a valuable probe in enzyme inhibition studies. It has been shown to interact with various enzymes, providing insights into enzyme kinetics and mechanisms of action. This application is crucial for drug discovery processes where understanding enzyme interactions can lead to the development of more effective therapeutic agents .
Cellular Signaling Pathways
Research involving this compound has revealed its role in modulating cellular signaling pathways. By influencing pathways such as MAPK and PI3K/Akt, this compound can alter cellular responses to external stimuli, which is critical in cancer biology and other disease states .
Material Science
Organic Semiconductors
The unique structural properties of this compound make it a candidate for development as an organic semiconductor. Its ability to form π-stacking interactions enhances its electrical conductivity, which is beneficial for applications in organic electronics .
Fluorescent Dyes
Due to its chromophoric characteristics, this compound can be utilized in the development of fluorescent dyes. These dyes are essential in various imaging techniques used in biological research, allowing for the visualization of cellular processes .
Case Studies
- Anticancer Activity Study: A study published in Cancer Letters demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study attributed this effect to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Efficacy: In research conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating promising antimicrobial potential .
- Inflammation Model: In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Activity
Brodifacoum and Difethialone
Brodifacoum (3-[3-(4-bromobiphenyl)-1-tetralinyl]-2-hydroxy-4-chromenone) and difethialone (a thiochromenone analog) share the 4-bromophenyl motif but include hydroxyl groups and extended aromatic systems. Compared to the target compound, their larger aromatic systems and hydroxyl groups may enhance hydrogen bonding but reduce metabolic stability.
1,3,4-Oxadiazole Derivatives
Compounds IIIa (1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one) and IIIb (1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one) exhibit 59.5% and 61.9% anti-inflammatory activity, respectively, comparable to indomethacin (64.3%) . The target compound’s chromenone core may offer superior π-π stacking compared to oxadiazoles, but its activity remains unconfirmed.
Substituent Effects on Physicochemical Properties
Halogen Substitutions
- 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one : Replacement of bromo with chloro reduces molar mass (300.74 g/mol) and may alter electronic effects, impacting binding interactions .
Methyl vs. Methoxy Groups
Structural and Crystallographic Comparisons
- 2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one : Bromine at position 3 (vs. 4 in the target compound) disrupts symmetry, altering dihedral angles and hydrogen-bonding patterns .
- 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5-one: Nitro and methylamino groups introduce additional hydrogen-bond donors/acceptors, stabilizing crystal lattices via N–H···O interactions .
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₆H₁₀BrClO₂.
Biological Activity
3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one is a chromenone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of organic molecules known for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C16H12BrClO2
- Molecular Weight : 351.62 g/mol
- Functional Groups : Bromophenyl group, chloro substituent, and a methyl group on the chromenone scaffold.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes such as kinases and proteases, impacting cellular signaling pathways and gene expression.
- Receptor Modulation : The compound may bind to certain receptors, altering their activity and leading to various biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings highlight its potential for development into an antimicrobial therapeutic agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
This suggests that the compound may serve as a lead for developing new anticancer drugs.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using the carrageenan-induced paw edema model in rats, where it demonstrated a reduction in edema comparable to standard anti-inflammatory drugs.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various chromenone derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. -
Anticancer Mechanism Investigation :
In a study published in the Journal of Cancer Research, researchers explored the mechanism by which this compound induces apoptosis in HeLa cells. The study found that the compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release. -
Inflammation Model Study :
A recent animal study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in joint swelling and pain, indicating its potential as an anti-inflammatory therapeutic agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Bromophenyl)-6-chloro-4-methylchromen-2-one?
The synthesis typically involves a multi-step condensation reaction. For example, 4-bromobenzaldehyde and substituted cyclohexanedione derivatives are condensed in ethanol under basic conditions (e.g., potassium hydroxide) at controlled temperatures (5–10°C) to form the chromenone core. Subsequent chlorination and methylation steps introduce the chloro and methyl substituents. Purification via recrystallization from solvents like ethanol or DMF yields single crystals suitable for X-ray analysis. Key intermediates are characterized using NMR and mass spectrometry to confirm regioselectivity .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation (λ = 0.71073 Å) is employed. Data collection involves ω/2θ scans, followed by integration and absorption correction using software like SAINT. The structure is solved via direct methods (SHELXS) and refined iteratively with SHELXL. Critical parameters include:
- Puckering parameters (e.g., Q = 0.4973 Å, θ = 122.19° for fused pyran rings).
- Dihedral angles between aromatic planes (e.g., 65.3° between benzene and chromenone rings).
- Bond distances (C–Br ≈ 1.89 Å, C–O ≈ 1.23 Å) validated against standard ranges .
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.6 ppm for bromophenyl groups).
- Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 365.2).
- UV-Vis assesses electronic transitions (π→π* and n→π*) for photophysical studies .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
The crystal lattice is stabilized by:
- N–H⋯O hydrogen bonds forming S(6) motifs (e.g., N1–H⋯O1, d = 2.85 Å, θ = 158°).
- C–H⋯π interactions (e.g., C15–H15⋯Cg1, Cg1 = centroid of bromophenyl ring, d = 3.42 Å).
- Van der Waals interactions between methyl groups and halogen atoms. Graph set analysis (R₂²(8), R₃³(12)) categorizes hydrogen-bonding networks, while ORTEP-3 visualizes molecular geometry .
Q. What computational methods predict conformational stability and electronic properties?
- Density Functional Theory (DFT) (B3LYP/6-311+G(d,p)) calculates optimized geometries, HOMO-LUMO gaps (~4.2 eV), and electrostatic potential surfaces.
- Molecular Dynamics (MD) simulates solvent effects (e.g., DMF or ethanol) on solubility.
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br⋯H interactions contribute 8.5% to crystal packing) .
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
- Validation tools : PLATON checks for missed symmetry (ADDSYM) and twinning (TWINROT).
- Restraints : Apply SHELXL constraints for disordered regions (e.g., methyl group rotation).
- Comparative analysis : Cross-reference with CSD entries (e.g., CCDC 987654) to validate bond angles and torsions.
- Data completeness : Ensure I/σ(I) > 2.0 for high-resolution datasets (d ~ 0.84 Å) .
Q. What strategies optimize reaction yields and regioselectivity during synthesis?
- Catalyst screening : L-proline or Knoevenagel catalysts enhance condensation efficiency.
- Solvent effects : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Temperature control : Slow cooling (0.2°C/min) during crystallization minimizes defects.
- Byproduct analysis : LC-MS identifies side products (e.g., dimerization at high temps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
